2-(羟甲基)噻唑-4-羧酸

描述

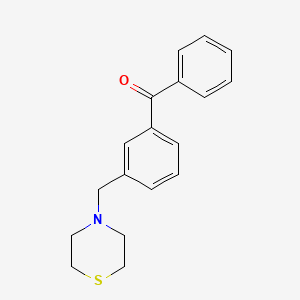

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a chemical compound that belongs to the thiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. Thiazoles are known for their importance in synthetic and medicinal chemistry due to their presence in various bioactive compounds and drugs . The hydroxymethyl group attached to the thiazole ring makes it a versatile building block for synthesizing a wide range of biologically interesting compounds .

Synthesis Analysis

The synthesis of hydroxy-substituted thiazole derivatives can be achieved through various pathways. An efficient synthesis method for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, which are valuable in drug discovery due to their potential for substitution at multiple positions on the bicyclic structure . Additionally, the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole has been reported, which involves a four-step process starting from chloroacetic acid and thiourea, followed by reactions with phosphorus oxybromide and deuterium gas .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various techniques. For instance, the X-ray crystal structure of thiazolidine-4-carboxylic acid, a related compound, has been determined, revealing insights into its low basicity and resonance stabilization . Similarly, the crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid has been characterized, showing that the compound exists as a zwitterion in the solid state . Theoretical studies using density functional theory (DFT) have also been conducted to investigate the molecular geometry and electronic properties of thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of carbothioamide with ethyl bromopyruvate . The synthesis of novel 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid through cyclization with thiosemicarbazide has also been reported, demonstrating the reactivity of the carboxylic acid group in thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For instance, the fluorescence properties of 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles have been studied, showing that the presence of an amino group and electron-withdrawing groups affects the fluorescence quantum yields . The antimicrobial activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been evaluated, with some compounds exhibiting significant fungicidal and antiviral activities . These properties are crucial for the development of thiazole-based drugs and bioactive molecules.

科学研究应用

. It is a solid substance with a boiling point of 376.9°C at 760 mmHg . This compound is used in the field of organic synthesis .

2. Potential Applications Carboxylic acids, which include “2-(Hydroxymethyl)thiazole-4-carboxylic acid”, are versatile organic compounds. They have applications in various areas such as organic synthesis, nanotechnology, and polymers . In organic synthesis, carboxylic acids can be used to obtain small molecules, macromolecules, synthetic or natural polymers . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

3. Antibacterial Activities A related compound, 2,4-Disubstituted thiazole, has been synthesized and evaluated for its antibacterial activities . The derivatives having chlorophenyl group displayed potent activities against Gram-positive Lactobacillus casei and Gram-negative bacteria E. coli . These activities were more potent than standard drugs streptomycin and penicillin .

1. Pharmaceutical Intermediate This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). They are often used in the synthesis of complex, high-value pharmaceutical products.

2. Organic Synthesis “2-(Hydroxymethyl)thiazole-4-carboxylic acid” is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is the process of constructing organic molecules via chemical reactions.

3. Antifungal Medication Thiazole derivatives, such as abafungin, are used as antifungal medications . They are mostly used topically to suppress skin infections caused by various fungi .

4. Antibacterial and Antifungal Activities 2,4-Disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . These derivatives showed potent activities against various Gram-positive and Gram-negative bacteria, and against yeast .

1. Antiviral Activity Indole derivatives, which include thiazole compounds, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

2. Anti-inflammatory Activity Thiazoles have been found to have anti-inflammatory activity . This makes “2-(Hydroxymethyl)thiazole-4-carboxylic acid” a potential candidate for the development of new anti-inflammatory drugs .

3. Antischizophrenia Activity Indole derivatives have also been found to have antischizophrenia activity . This suggests that “2-(Hydroxymethyl)thiazole-4-carboxylic acid” could potentially be used in the treatment of schizophrenia .

4. Antidiabetic Activity Thiazoles have been found to have antidiabetic activity . This suggests that “2-(Hydroxymethyl)thiazole-4-carboxylic acid” could potentially be used in the treatment of diabetes .

安全和危害

属性

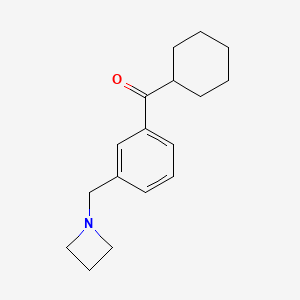

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWNCBVSNHZJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635090 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)thiazole-4-carboxylic acid | |

CAS RN |

221322-09-4 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)